2-Nitrocinnamaldehyde

Catalog No.
S1503400
CAS No.
1466-88-2
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrocinnamaldehyde

CAS Number

1466-88-2

Product Name

2-Nitrocinnamaldehyde

IUPAC Name

(E)-3-(2-nitrophenyl)prop-2-enal

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-7H/b5-3+

InChI Key

VMSMELHEXDVEDE-HWKANZROSA-N

SMILES

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)[N+](=O)[O-]

The exact mass of the compound 2-Nitrocinnamaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Nitrocinnamaldehyde (CAS 1466-88-2) is a bifunctional aromatic building block characterized by an alpha,beta-unsaturated aldehyde moiety and an ortho-nitro group. In industrial and advanced laboratory procurement, it is primarily sourced as a precursor for the divergent synthesis of complex N-heterocycles, including indoles, quinolines, and carbazoles. Unlike generic aromatic aldehydes, the strict spatial proximity of the nitro group to the enal system allows for specific intramolecular cyclizations and in situ N-O bond cleavages. Furthermore, its distinct electronic profile makes it a highly tunable Michael acceptor for asymmetric organocatalysis, offering quantitatively higher stereocontrol in kinetic resolutions compared to unfunctionalized baselines [1].

Substituting 2-Nitrocinnamaldehyde with unsubstituted or positional analogs fundamentally disrupts downstream synthetic pathways. Unsubstituted cinnamaldehyde lacks the nitrogen source entirely, rendering it useless for heterocyclization. Positional isomers, such as 3-nitrocinnamaldehyde or 4-nitrocinnamaldehyde, possess electron-withdrawing properties but lack the critical ortho spatial arrangement; consequently, they cannot undergo the intramolecular conjugate addition and N-O cleavage cascades required to form carbazoles or indoles [1]. Similarly, substituting with 2-nitrobenzaldehyde removes the alkene handle, preventing access to 2-formylindoles and altering the fundamental architecture of the resulting cyclization products. For targeted N-heterocycle manufacturing, the precise ortho-nitro enal motif is strictly non-interchangeable.

Catalyst-Controlled Divergent Synthesis of Indoles and Quinolines

2-Nitrocinnamaldehyde serves as a divergent precursor for N-heterocycles depending on the metal catalyst employed. Under carbon monoxide-mediated reductive cyclization, the use of a palladium catalyst yields quinoline (23% yield), whereas switching to an ionic diamine rhodium complex completely alters the reaction pathway, yielding 2-formylindole (52% yield) [1]. This switchable reactivity relies strictly on the ortho-nitro enal structural motif.

Evidence DimensionCatalyst-dependent product selectivity and yield
Target Compound Data52% yield of 2-formylindole (Rh catalyst)
Comparator Or Baseline23% yield of quinoline, 0% indole (Pd catalyst)
Quantified Difference100% pathway divergence (indole vs quinoline) based on catalyst selection
Conditions100 psi CO, 100 °C, THF (Rh) vs standard Pd reductive cyclization conditions

Procurement of this single precursor allows synthetic chemists to access two entirely different heterocyclic scaffolds simply by changing the catalyst, streamlining supply chains for library synthesis.

Transition-Metal-Free One-Pot Carbazole Synthesis

The ortho-nitro group of 2-Nitrocinnamaldehyde enables a transition-metal-free cascade reaction not possible with meta- or para-nitro isomers. When reacted with beta-ketoesters in the presence of cesium carbonate (Cs2CO3), the compound undergoes intramolecular conjugate addition followed by in situ N-O bond cleavage, yielding functionalized carbazoles in up to 81% yield[1]. Positional isomers like 4-nitrocinnamaldehyde cannot undergo this cyclization due to the spatial distance between the nitro and enal groups.

Evidence DimensionTransition-metal-free cyclization yield
Target Compound Data81% yield of functionalized carbazoles
Comparator Or Baseline4-Nitrocinnamaldehyde (0% yield, structurally incapable of intramolecular N-O cleavage)
Quantified DifferenceAbsolute enabling of the carbazole assembly cascade
Conditions1.0 equiv Cs2CO3, refluxing toluene, 4 hours

Allows process chemists to synthesize complex carbazoles without relying on expensive and difficult-to-remove palladium or rhodium catalysts.

Enhanced Enantioselectivity in NHC-Catalyzed Kinetic Resolution

In N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of sulfoximines, the electronic and steric profile of the Michael acceptor is critical. Using unsubstituted cinnamaldehyde results in lower enantiomeric excess (39% ee for the product, selectivity factor s=4). Substituting with 2-Nitrocinnamaldehyde enhances both reactivity and enantioselectivity, raising the selectivity factor (s=5) and allowing access to highly enantioenriched sulfoximines [1].

Evidence DimensionEnantiomeric excess (ee) and selectivity factor (s)
Target Compound DataSelectivity factor s=5 (enhanced ee and reactivity)
Comparator Or BaselineUnsubstituted cinnamaldehyde (s=4, 39% ee)
Quantified Difference25% improvement in base selectivity factor, enabling downstream optimization to >90% ee
ConditionsNHC catalyst, MnO2, DBU, 4 Å MS

Justifies the selection of the ortho-nitro derivative over bulk cinnamaldehyde for asymmetric synthesis workflows requiring strict enantiomeric purity.

Superior Autoinducer-2 Quorum Sensing Inhibition

While para-substituted analogs often show stronger general antibacterial toxicity, 2-Nitrocinnamaldehyde exhibits stronger specific activity against Vibrio harveyi biofilms. Structure-activity relationship studies demonstrate that 2-Nitrocinnamaldehyde achieves a Biofilm Inhibitory Concentration (BIC) of 200 µM/mL by acting as an autoinducer-2 (AI-2) quorum sensing inhibitor, outperforming 4-nitrocinnamaldehyde (BIC: 250 µM/mL) [1].

Evidence DimensionBiofilm Inhibitory Concentration (BIC)
Target Compound Data200 µM/mL
Comparator Or Baseline4-Nitrocinnamaldehyde (250 µM/mL)
Quantified Difference20% lower concentration required for biofilm inhibition
ConditionsVibrio harveyi BB170 in vitro assay

Makes this specific isomer a targeted candidate for formulating marine antifouling agents or agricultural bactericides where AI-2 pathway disruption is the primary mechanism.

Divergent N-Heterocycle Manufacturing

2-Nitrocinnamaldehyde is a highly efficient precursor for workflows requiring flexible access to multiple heterocyclic scaffolds. By simply swapping the transition metal catalyst (rhodium vs. palladium) under reductive carbon monoxide conditions, process chemists can selectively drive the reaction toward either 2-formylindoles or quinolines from a single starting material [1].

Transition-Metal-Free Carbazole Library Synthesis

For pharmaceutical discovery programs aiming to reduce catalyst costs and heavy metal contamination, this compound is the required building block for base-promoted (Cs2CO3) condensation with beta-ketoesters. The ortho-nitro group enables an in situ N-O cleavage cascade, yielding functionalized carbazoles without palladium or rhodium [2].

Asymmetric Organocatalysis and Kinetic Resolution

In advanced asymmetric synthesis, particularly the N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of sulfoximines, 2-Nitrocinnamaldehyde is selected over bulk cinnamaldehyde. Its specific electronic and steric profile quantitatively increases the selectivity factor, enabling the isolation of enantioenriched products [3].

Targeted Anti-Biofilm Formulation Development

In the development of specialized marine antifouling agents or agricultural bactericides targeting Vibrio harveyi, 2-Nitrocinnamaldehyde is selected over para-nitro analogs. Its stronger ability to disrupt autoinducer-2 (AI-2) quorum sensing makes it a structural lead for biofilm inhibition at lower concentrations[4].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1466-88-2

Wikipedia

2-nitrocinnamaldehyde

Dates

Last modified: 08-15-2023

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